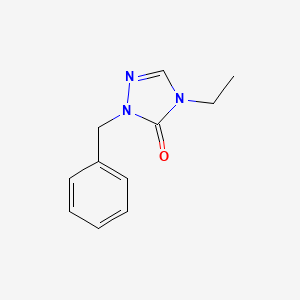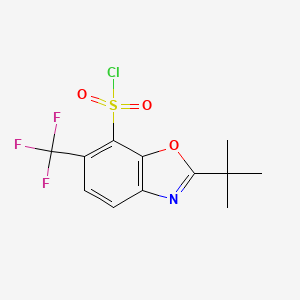
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzoxazole ring substituted with a tert-butyl group, a trifluoromethyl group, and a sulfonyl chloride group, making it a versatile molecule for synthetic and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of tert-Butyl and Trifluoromethyl Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst. The trifluoromethyl group can be added using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the benzoxazole ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-6-methylphenyl isocyanate
- 4,4’,4’‘-Tri-tert-Butyl-2,2’:6’,2’'-terpyridine
- tert-Butyl chloride
Uniqueness
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride stands out due to the combination of its functional groups, which impart unique reactivity and stability. The presence of the trifluoromethyl group enhances its chemical and metabolic stability, while the sulfonyl chloride group provides a reactive site for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
914638-38-3 |
|---|---|
Formule moléculaire |
C12H11ClF3NO3S |
Poids moléculaire |
341.73 g/mol |
Nom IUPAC |
2-tert-butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-11(2,3)10-17-7-5-4-6(12(14,15)16)9(8(7)20-10)21(13,18)19/h4-5H,1-3H3 |
Clé InChI |
YCRBTBPBDJCNRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
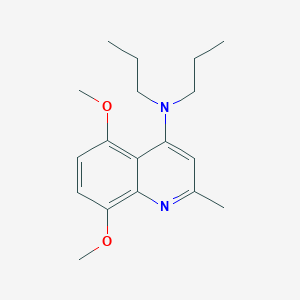
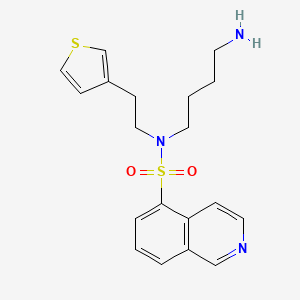

![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
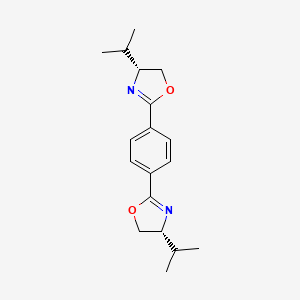
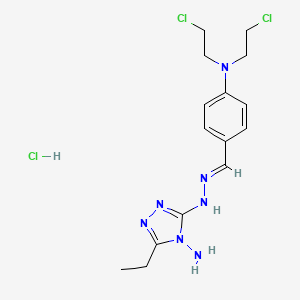

![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)

